Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of 4-aryl piperidines. It is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation. This compound is known for its role in optimizing the 3D orientation of degraders, which is crucial for the formation of ternary complexes and the enhancement of drug-like properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, starting with the appropriate precursors.
Introduction of the Aryl Group: The aryl group is introduced to the piperidine ring through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Hydroxymethylation: The hydroxymethyl group is added to the aryl ring through a hydroxymethylation reaction, typically using formaldehyde and a base.
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butyl carbamate group, which is introduced through a reaction with tert-butyl chloroformate.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems is common to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aryl ring can undergo reduction reactions to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, reduced aryl derivatives, and substituted piperidine compounds .
Scientific Research Applications
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It plays a role in the development of PROTACs for targeted protein degradation, which is a promising approach in drug discovery.
Medicine: The compound is investigated for its potential in developing new therapeutic agents for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The semi-flexible nature of the linker allows for optimal positioning of the target protein and the E3 ligase, facilitating the formation of a ternary complex and enhancing the efficiency of protein degradation .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the aryl ring, which provides distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the development of PROTACs, where the precise orientation and flexibility of the linker are crucial for effective protein degradation .
Properties
IUPAC Name |
tert-butyl 4-[4-(hydroxymethyl)phenyl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-8-15(9-11-18)14-6-4-13(12-19)5-7-14/h4-7,15,19H,8-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAVHCJZNOTJLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864359-18-2 | |
Record name | 4-(4-Hydroxymethylphenyl)piperidine-1-carboxylic acid t-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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